molecular formula C21H27NO4S B2363747 N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1795434-76-2

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2363747
CAS No.: 1795434-76-2
M. Wt: 389.51
InChI Key: PZRXJEZPZQYEAR-UHFFFAOYSA-N
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Description

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is an intricate chemical compound known for its unique molecular architecture. The compound features functional groups such as sulfonamide, hydroxyethoxy, and tolyl, rendering it versatile in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide generally involves a multi-step process:

  • Formation of the sulfonamide group: : This typically involves reacting 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride with a suitable amine.

  • Attachment of hydroxyethoxy and tolyl groups: : This can be achieved via nucleophilic substitution reactions where appropriate reactants (e.g., p-tolyl ethanol and ethylene glycol) are introduced under controlled conditions.

Industrial Production Methods

Industrial production follows a similar multi-step synthesis, albeit on a larger scale. Optimized reaction conditions and catalysts may be employed to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide undergoes various types of chemical reactions:

  • Oxidation: : The hydroxyethoxy group can be oxidized to a ketone or aldehyde under suitable oxidizing conditions.

  • Reduction: : The sulfonamide moiety may be reduced to corresponding amines under specific reductive conditions.

  • Substitution: : The aromatic ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : KMnO₄, CrO₃.

  • Reduction: : LiAlH₄, NaBH₄.

  • Substitution: : Halogens, nitrating agents, sulfonating agents.

Major Products

The major products vary based on the reactions:

  • Oxidation: : Formation of aldehydes or ketones.

  • Reduction: : Conversion to primary or secondary amines.

  • Substitution: : Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

This compound finds applications across multiple fields:

  • Chemistry: : Used as a reagent in organic synthesis due to its diverse functional groups.

  • Biology: : Acts as a ligand in biochemical assays and studies of enzyme kinetics.

  • Medicine: : Investigated for potential therapeutic applications, particularly in the design of sulfonamide-based drugs.

  • Industry: : Utilized in the manufacture of advanced polymers and specialty chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects can be attributed to its sulfonamide group, which mimics para-aminobenzoic acid (PABA). This allows it to interfere with the synthesis of dihydrofolic acid in microorganisms, rendering it effective as a bacterial inhibitor.

Comparison with Similar Compounds

Comparing N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide with other similar sulfonamides highlights its uniqueness:

  • Similar Compounds: : Sulfamethoxazole, Sulfadiazine, Sulfapyridine.

  • Uniqueness: : Its unique combination of hydroxyethoxy and tolyl groups, coupled with its tetrahydronaphthalene structure, imparts distinct chemical and biological properties not found in other sulfonamides. This makes it a valuable compound in drug design and chemical synthesis.

Properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO4S/c1-16-6-8-18(9-7-16)21(26-13-12-23)15-22-27(24,25)20-11-10-17-4-2-3-5-19(17)14-20/h6-11,14,21-23H,2-5,12-13,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRXJEZPZQYEAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC3=C(CCCC3)C=C2)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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